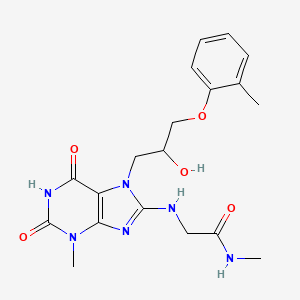

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

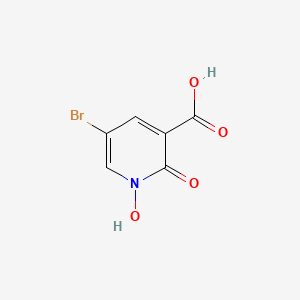

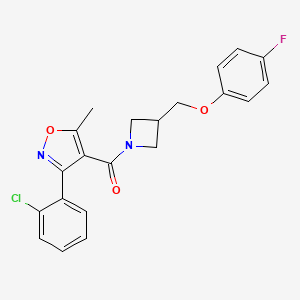

The compound “2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide” is a complex organic molecule. It contains functional groups such as hydroxyl, carbamate, and purine .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a purine ring (a type of heterocyclic aromatic organic compound), along with various other functional groups. The presence of these groups will influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.42±0.1 g/cm3 and a predicted pKa of 9.55±0.70 . These properties can influence how the compound behaves in different environments.Applications De Recherche Scientifique

Radioligand Development for A2B Adenosine Receptors

Compounds structurally related to the given chemical have been explored as selective antagonist ligands for A2B adenosine receptors, highlighting their utility in pharmacological characterization and potential therapeutic targeting. The development of specific radioligands, such as [3H]-MRE 2029-F20, demonstrates the critical role of these compounds in receptor binding studies and drug development processes, aiding in the understanding of receptor pharmacology and function (Baraldi et al., 2004).

Synthesis and Antimicrobial Activities

Analogous compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. This research direction underscores the importance of structural modifications in purine derivatives for enhancing antimicrobial efficacy, offering a pathway for the development of new antimicrobial agents with potential applications in combating drug-resistant bacterial infections (Sharma et al., 2004).

Analytical Chemistry and Spectroscopy

The study of N-methylacetamide and its derivatives in analytical chemistry, particularly through infrared spectrum analysis, provides insights into the molecular structure and behavior of such compounds. Research into the IR spectrum contributions of amide bands in N-methylacetamide derivatives helps elucidate the fundamental aspects of molecular vibrations and electronic transitions, contributing to our understanding of chemical bonding and molecular interactions (Ji et al., 2020).

Green Chemistry for Drug Design

Explorations into environmentally friendly synthesis methods for potential analgesic and antipyretic compounds, including those structurally related to the provided chemical, emphasize the significance of green chemistry in drug design and discovery. Such approaches aim to minimize the environmental impact of chemical syntheses while exploring the therapeutic potentials of novel compounds, aligning with sustainable practices in pharmaceutical development (Reddy et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxopurin-8-yl]amino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5/c1-11-6-4-5-7-13(11)30-10-12(26)9-25-15-16(24(3)19(29)23-17(15)28)22-18(25)21-8-14(27)20-2/h4-7,12,26H,8-10H2,1-3H3,(H,20,27)(H,21,22)(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBLVNASPSMEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC(=O)NC)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)

![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)